3-Methoxy--nitrostyrene
Overview
Description
3-Methoxy--nitrostyrene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Clinical Chemistry Applications : 3-Methoxy-4-nitrostyrene derivatives, such as 4-acetoxy-3-methoxy-ω-nitrostyrene and 4-propionyloxy-3-methoxy-ω-nitrostyrene, have been used as substrates for assaying arylesterase activity in human serum. This application is significant in clinical chemistry for understanding enzyme activities in human health and disease (Yuen et al., 1981).
Material Science : In material science, 3-Methoxy-4-nitrostyrene derivatives have shown promise. For instance, naphthalimide derivatives with donor–acceptor architecture, including 4-methoxystyrene substituted compounds, exhibit unique fluorescent properties. These properties have potential applications in cell imaging, benefiting materials science and biological research (Lin et al., 2011).
Pharmaceuticals and Drug Development : Some derivatives of β-nitrostyrene, such as trans-4-methoxy-β-nitrostyrene, have been studied for their cardiovascular effects, which can offer insights into the development of new drugs for conditions like hypertension (Alves-Santos et al., 2019). Additionally, β-nitrostyrene derivatives have been investigated for their potential as antibacterial agents, providing a novel avenue for addressing bacterial infections (Milhazes et al., 2006).
Organic Chemistry : In the realm of organic synthesis, 3-Methoxy-4-nitrostyrene derivatives are utilized in novel cycloaddition reactions, such as the domino (4+2)/(4+2)/(3+2) cycloaddition, which is crucial for creating complex molecular structures in a single step (van Berkom et al., 2003).
Properties
IUPAC Name |
1-methoxy-3-(2-nitroethenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGIPFDIABTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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